3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
3-ethyl-6,7-dimethyl-4-methylidene-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-5-15-10(4)11-6-8(2)9(3)7-12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWHTGSDIVCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C)C2=C(C=C(C(=C2)C)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
Multi-component reactions (MCRs) are widely employed for synthesizing quinazoline derivatives due to their operational simplicity, high yields, and environmental compatibility. A typical approach involves the sequential formation of N-arylnitrilium intermediates followed by cyclization with bifunctional amines.
Methodology
- Reactants : Arenediazonium salts, nitriles, and bifunctional aniline derivatives.
- Reaction Pathway :
- Formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles.
- Nucleophilic addition of bifunctional aniline derivatives.
- Cyclization to form dihydroquinazolinone derivatives.
Conditions
- Mild, metal-free conditions.
- Solvents such as methanol or 2-methyl tetrahydrofuran (2-MeTHF), an eco-friendly alternative to tetrahydrofuran.
- Reaction times range from 4 to 6 hours under reflux or room temperature.
Data Table 1: Typical Multi-Component Reaction Conditions
| Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Arenediazonium salts, nitriles, bifunctional anilines | Methanol or 2-MeTHF | None or K2CO3 | Reflux or room temperature | 4-6 hours | 80-95 | , |
Microwave-Assisted Synthesis
Overview
Microwave irradiation accelerates the reaction kinetics, reduces reaction times, and often improves yields and selectivity.
Methodology
- Reactants : 2-Aminobenzamide derivatives and aldehydes.
- Reaction Conditions :
- In methanol with potassium carbonate as a base.
- Microwave irradiation at 300 W for 10-20 minutes.
- No need for external heating or prolonged reflux.
Research Findings
- Chen et al. (2024) demonstrated that microwave-assisted synthesis of dihydroquinazolines could be achieved in significantly reduced times with high purity and yields, often exceeding 90%.
Data Table 2: Microwave Synthesis Parameters
| Reactants | Solvent | Catalyst | Power | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzamide, aldehyde | Methanol | K2CO3 | 300 W | 10-20 | 85-95 |
Eco-Friendly Solvent Systems
Use of 2-Methyl Tetrahydrofuran (2-MeTHF)
- Replaces traditional solvents like tetrahydrofuran (THF).
- Offers advantages such as biodegradability, low toxicity, and recyclability.
- Facilitates greener synthesis pathways, aligning with sustainable chemistry principles.
Research Data
- The work by highlights the successful use of 2-MeTHF in the initial step of synthesizing intermediates, leading to high yields and purity.
Specific Synthesis of Key Intermediates
Synthesis of 2-Amino-N-(2-Substituted-Ethyl)benzamides
- Reacting isatoic anhydride with ethyl-2-aminobenzoate in 2-MeTHF under mild conditions yields the intermediate efficiently.
- The process is eco-friendly, avoiding hazardous reagents.
Cyclization to Dihydroquinazolinones
- The key step involves reacting the intermediate with aldehydes under either conventional heating or microwave irradiation.
- Reaction conditions:
- Conventional heating: reflux in methanol with K2CO3.
- Microwave: short irradiation times with similar yields.
Data Table 3: Synthesis of Intermediates and Final Products
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isatoic anhydride + ethyl-2-aminobenzoate | 2-MeTHF, room temp, mild base | 85-90 | |
| Cyclization with aldehydes | Microwave or reflux in methanol + K2CO3 | 80-95 | , |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion of the methylene group to a carbonyl group.
Reduction: : Reduction of the carbonyl group to a hydroxyl group.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazoline family, featuring a dihydroquinazolinone framework. It has a molecular formula of and a molecular weight of approximately 220.28 g/mol. The compound includes an ethyl group at the 3-position, methyl groups at the 6 and 7 positions, and a methylene bridge at the 4-position.
Scientific Research Applications
This compound in Scientific Research
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is used in studying biological activity and its potential as a therapeutic agent.
- Medicine It is investigated for potential use in drug development for treating various diseases.
- Industry It is utilized in producing advanced materials and chemical intermediates.
Potential Biological Activities
While research on this specific compound is limited, similar compounds in the dihydroquinazolinone class have shown various pharmacological effects. These include:
- Anticonvulsant properties
- Analgesic effects
- Anti-inflammatory activity
It is believed that interactions with biological targets may modulate cellular processes, potentially influencing therapeutic outcomes.
Reactions
this compound can undergo several chemical reactions:
- Oxidation : The methylene group can be converted to a carbonyl group using oxidizing agents like potassium permanganate () and chromic acid ().
- Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride () and sodium borohydride ().
- Substitution : Hydrogen atoms can be replaced with other functional groups using various nucleophiles and electrophiles.
Comparison with Similar Compounds
The compound is unique due to its structural features and potential biological activities. Similar compounds include quinazolines and related heterocyclic compounds. A comparative analysis with structurally related compounds provides insights into potential biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Simpler structure; less steric hindrance |
| 6-Methylquinazolin-4(3H)-one | Methyl group at position 6 | Different biological activity profile |
| 3-Ethylquinazolin-4(3H)-one | Ethyl group at position 3 | Lacks additional methyl groups |
| 7-Dimethylaminoquinazolinone | Dimethylamino substitution at position 7 | Enhanced solubility; potential for different interactions |
Mechanism of Action
The mechanism by which 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 3-position, aromatic ring positions (6,7), and synthetic routes. Below is a comparative analysis:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- 3-Position Substituents : Bulky groups (e.g., cyclohexyl in 7r) lower melting points compared to aromatic substituents (e.g., 7n: 226–228°C vs. 7r: 138–140°C) due to reduced crystallinity . The target’s ethyl group may yield a melting point intermediate between aliphatic and aryl-substituted analogs.
- 6,7-Substituents : Methyl groups (as in the target) enhance hydrophobicity versus electron-withdrawing groups (e.g., chloro in 7v). This could improve membrane permeability in biological systems .
- 4-Methylene Group : Present in all analogs, this group stabilizes the planar conformation, influencing π-π stacking interactions in crystal structures .
Spectral Data Trends
- ¹H NMR : The target’s ethyl group would show characteristic triplet (δ ~1.2–1.4) and quartet (δ ~3.2–3.5) signals, distinct from aryl-substituted analogs (e.g., 7m: δ 7.39–7.29 multiplet) .
- ¹³C NMR : Methyl groups at 6,7-positions would resonate at δ ~20–25, whereas chloro substituents (e.g., 7v: δ 149.44) or methoxy groups (: δ ~55–60) exhibit distinct shifts .
Biological Activity
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure that includes a dihydroquinazolinone framework. With a molecular formula of C13H16N2O and a molecular weight of approximately 220.28 g/mol, this compound has garnered interest for its potential biological activities, although research remains limited.
Chemical Structure and Properties
The structural features of this compound include:
- Ethyl group at the 3-position
- Methyl groups at the 6 and 7 positions
- Methylene bridge at the 4-position
These substituents may influence its biological activity and reactivity, suggesting potential therapeutic applications in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is not well-characterized; however, compounds in the dihydroquinazolinone class have been associated with various pharmacological effects. These include:
- Anticonvulsant properties
- Analgesic effects
- Anti-inflammatory activity
While specific studies on this compound are sparse, the general trends observed in similar compounds suggest that it may possess analogous biological activities.
The precise mechanism of action for this compound remains unknown due to limited research data. However, it is hypothesized that its interactions with biological targets may modulate various cellular processes. Research into similar compounds indicates that they can interact with key molecular pathways, potentially influencing therapeutic outcomes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into potential biological activities. The following table summarizes notable analogs and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Simpler structure; less steric hindrance |
| 6-Methylquinazolin-4(3H)-one | Methyl group at position 6 | Different biological activity profile |
| 3-Ethylquinazolin-4(3H)-one | Ethyl group at position 3 | Lacks additional methyl groups |
| 7-Dimethylaminoquinazolinone | Dimethylamino substitution at position 7 | Enhanced solubility; different interactions |
The distinct combination of substituents in this compound may confer unique pharmacological properties compared to these analogs.
Case Studies and Research Findings
Recent studies involving quinazolinone derivatives provide context for understanding the potential applications of this compound:
- Antiproliferative Activity : A study on quinazoline-pyrimidine hybrids demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compound analogs exhibited IC50 values ranging from to against different cell lines . This suggests that modifications in the quinazoline structure can lead to enhanced biological activity.
- Quorum Sensing Inhibition : Research on quinazolinone analogs has shown their ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity . This highlights the potential for similar activities in related compounds like this compound.
Safety and Handling
Due to the limited data on the specific hazards associated with this compound, it is advisable to handle it with caution. Similar dihydroquinazolinones have been noted for potential skin and eye irritation as well as respiratory issues upon inhalation . Safety data sheets should be consulted for handling guidelines.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Key signals include:
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the dihydroquinazolinone core .
What strategies are recommended for resolving contradictory MAO inhibition data observed in dihydroquinazolinone derivatives?
Advanced Research Focus
Contradictory IC50 values (e.g., 0.003–100 µM for MAO-A/B) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance MAO-B selectivity, while alkyl chains favor MAO-A .
- Assay conditions : Standardize substrate concentration (e.g., 50 µM kynuramine) and incubation time (20 min at 37°C) to minimize variability .
- Enzyme source : Use recombinant human MAO isoforms to avoid interspecies differences.
Validate findings via dose-response curves and molecular docking to predict binding interactions .
How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
Q. Advanced Research Focus
- Molecular docking : Simulate binding to MAO-A/B active sites using AutoDock Vina. Prioritize residues like FAD (for MAO-B) or the hydrophobic pocket (for MAO-A) .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values to design analogs with improved potency .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds .
What experimental approaches are used to analyze the regioselectivity of substitutions on the quinazolinone core?
Q. Advanced Research Focus
- Isotopic labeling : Introduce deuterium at the 4-methylene group to track reactivity via 2H NMR .
- Competitive reactions : Compare yields of C6 vs. N1-substituted derivatives under identical conditions (e.g., NaH in DMF at 0°C) .
- DFT calculations : Map electron density distributions to predict preferential attack sites (e.g., C6 for electrophilic substitutions) .
How can researchers address discrepancies in melting points reported for structurally similar quinazolinones?
Basic Research Focus
Variations (e.g., 138–236°C for 3-substituted analogs) arise from:
- Polymorphism : Screen crystallization solvents (ethanol vs. ethyl acetate) to isolate stable forms .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions and decomposition points .
What safety precautions are critical when handling this compound in biological assays?
Q. Basic Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
